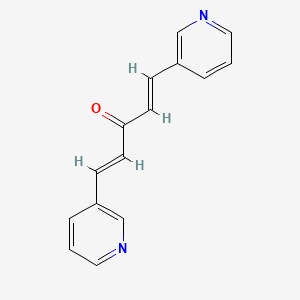![molecular formula C30H48O5 B12109570 8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B12109570.png)
8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aescigenin, also known as 16α,21α-Epoxyolean-12-ene-3β,22α,24,28-tetrol, is a naturally occurring triterpenoid compound. It is derived from the seeds of the Aesculus species, commonly known as horse chestnut. The compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aescigenin typically involves the extraction from natural sources, particularly the seeds of Aesculus species. The extraction process includes several steps such as drying, grinding, and solvent extraction using solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate Aescigenin.
Industrial Production Methods
Industrial production of Aescigenin follows similar extraction methods but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatographic systems to ensure the efficient isolation of Aescigenin. The purity of the compound is often enhanced through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Aescigenin undergoes various chemical reactions, including:
Oxidation: Aescigenin can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in Aescigenin, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or alkyl halides are employed for esterification or etherification reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Aescigenin, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: Aescigenin serves as a precursor for the synthesis of novel triterpenoid derivatives with enhanced biological activities.
Biology: It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a valuable compound for biological research.
Medicine: Aescigenin is being investigated for its therapeutic potential in treating conditions such as chronic venous insufficiency, inflammation, and cancer.
Industry: The compound is used in the formulation of dietary supplements and cosmetic products due to its beneficial properties.
Mechanism of Action
Aescigenin exerts its effects through various molecular targets and pathways. It is known to modulate the activity of enzymes involved in inflammation and oxidative stress. For instance, Aescigenin inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Aescigenin is structurally similar to other triterpenoids such as escin and barrigenol-like triterpenoids. it is unique in its specific functional groups and the presence of an epoxy ring. This structural uniqueness contributes to its distinct biological activities.
List of Similar Compounds
Escin: A mixture of triterpenoid saponins derived from Aesculus hippocastanum.
Barrigenol-like triterpenoids: Found in various plant species, these compounds exhibit similar anti-inflammatory and anticancer properties.
Properties
IUPAC Name |
8,22-bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22-30(18,16-32)23(34)24(25)35-22/h7,18-24,31-34H,8-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFFTNDQZFXWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC6C2(C(C1O6)O)CO)C)C)(C)CO)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
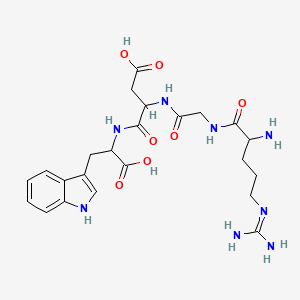

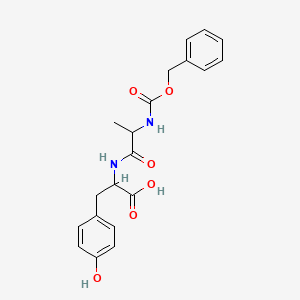


![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)
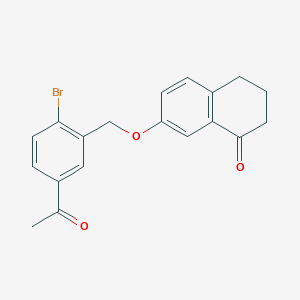
![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)

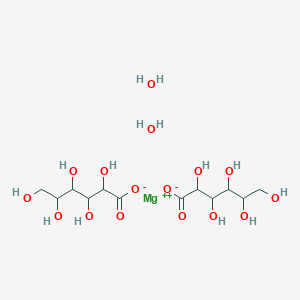
![8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12109537.png)
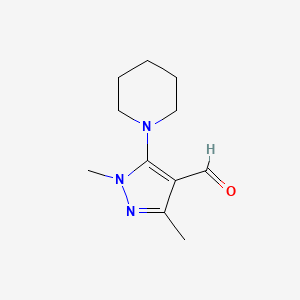
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B12109543.png)
